



## Application Notes and Protocols: 2-(4-Isopropylcyclohexyl)ethanol in Fragrance Formulations

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Compound of Interest

Compound Name: 2-(4-Isopropylcyclohexyl)ethanol

Cat. No.: B3051852

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Disclaimer: The following application notes and protocols are for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment. The toxicological and olfactory data presented are based on a close structural analog, cis-4-(Isopropyl)cyclohexanemethanol, due to the limited availability of public data for **2-(4-Isopropylcyclohexyl)ethanol**.

### Introduction

**2-(4-Isopropylcyclohexyl)ethanol** is a fragrance ingredient valued for its unique scent profile. As with all fragrance materials, a thorough understanding of its physicochemical properties, olfactory characteristics, and safety profile is essential for its appropriate application in consumer products and for regulatory compliance. These notes provide an overview of its use, safety considerations, and protocols for evaluation.

### **Physicochemical Properties**

Precise, experimentally derived data for **2-(4-Isopropylcyclohexyl)ethanol** is limited in publicly accessible literature. The table below presents estimated data for **2-(4-Isopropylcyclohexyl)ethanol** and experimentally derived data for its close structural analog, cis-4-(Isopropyl)cyclohexanemethanol, for comparison.



Property	2-(4- Isopropylcyclohexyl)ethan ol (CAS: 3650-46-2) (Estimated)[1]	cis-4- (Isopropyl)cyclohexaneme thanol (CAS: 13828-37-0) (Analog Data)[2][3][4][5]
Molecular Formula	C11H22O	C10H20O
Molecular Weight	170.29 g/mol	156.27 g/mol
Appearance	Colorless Liquid	Colorless Liquid[2]
Boiling Point	329.00 to 331.00 °C @ 760.00 mm Hg	223.7 ± 8.0 °C
Flash Point	105.20 °C (221.00 °F) (Closed Cup)	97.2 °C
Vapor Pressure	0.007000 mmHg @ 25.00 °C	Not Available
Solubility	Soluble in alcohol; Insoluble in water (84.67 mg/L @ 25 °C)	Slightly soluble in water
logP (o/w)	3.700	3.243

## **Olfactory Profile and Applications**

While a detailed public description for **2-(4-Isopropylcyclohexyl)ethanol** is not available, its structural analog, cis-4-(Isopropyl)cyclohexanemethanol, possesses a fresh, soft, and clean floral odor, reminiscent of magnolia and other white blossoms[2][6]. Due to its excellent stability, it is suitable for a wide range of products including soaps, detergents, and cosmetics[2].

Typical Use Levels (Based on Analog): The International Fragrance Association (IFRA) has established safe use standards for many fragrance ingredients. While a specific standard for **2-**(**4-Isopropylcyclohexyl)ethanol** is not publicly listed, the standards for its analog, cis-4-(Isopropyl)cyclohexanemethanol, provide a useful reference for formulators.

## **Safety and Toxicology Summary**

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) for **2-(4-Isopropylcyclohexyl)ethanol** is not publicly available. However, the assessment for



its analog, cis-4-(Isopropyl)cyclohexanemethanol, indicates a potential for skin sensitization in a small fraction of individuals[6]. This necessitates careful consideration of concentration levels in final product formulations.

Toxicological Endpoint	Result for cis-4- (Isopropyl)cyclohexanemethanol (Analog) [6]
Skin Sensitization	Potential to induce skin sensitization.
Phototoxicity/Photoallergenicity	Not expected to be a concern.
Genotoxicity	Not expected to be a concern.
Systemic Toxicity	No significant concerns at typical use levels.

# Experimental Protocols Protocol 1: Human Repeated Insult Patch Test (HRIPT)

This protocol is a standardized method to assess the skin sensitization potential of a fragrance ingredient in human subjects.

Objective: To determine the induction of dermal sensitization of **2-(4-Isopropylcyclohexyl)ethanol** in a normal human population.

#### Methodology:

- Subject Recruitment: A panel of healthy adult volunteers (typically 100-200) with no known history of skin diseases is recruited.
- Induction Phase:
  - A patch containing the test material (e.g., in 75% diethyl phthalate/25% ethanol) is applied to the back of each volunteer for 24 hours.
  - After a 24-hour rest period, a new patch is applied to the same site.



- This procedure is repeated for a total of nine applications over a three-week period[6][7]
   [8].
- Rest Period: A two-week rest period follows the induction phase.
- Challenge Phase:
  - A single 24-hour patch with the test material is applied to a naive site on the back[6][7][8].
  - Skin reactions at the challenge site are scored at 48 and 72 hours after application.
- Re-challenge (if necessary): If reactions are observed, a re-challenge may be performed to confirm the findings.

## Protocol 2: In Vitro Skin Sensitization Assessment (OECD Guideline Based)

A tiered approach using in vitro assays is recommended to evaluate the skin sensitization potential, aligning with the Adverse Outcome Pathway (AOP).

- 1. Direct Peptide Reactivity Assay (DPRA) (OECD TG 442c):
- Principle: Measures the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical to assess the molecular initiating event of protein binding.
- Procedure:
  - Prepare solutions of the test chemical and cysteine- and lysine-containing peptides.
  - Incubate the test chemical with each peptide solution for 24 hours.
  - Analyze the concentration of the remaining peptide using HPLC with UV detection.
  - Calculate the percentage of peptide depletion.
- KeratinoSens™ (OECD TG 442d):



 Principle: A cell-based reporter gene assay that measures the induction of the Keap1-Nrf2-ARE pathway in keratinocytes, a key event in skin sensitization.

#### Procedure:

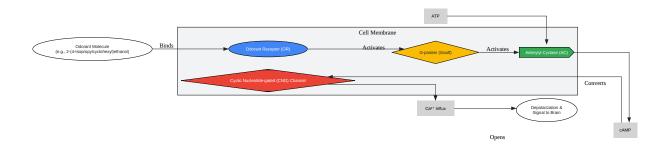
- Culture HaCaT keratinocytes transfected with a luciferase reporter gene under the control
  of an ARE element.
- Expose the cells to a range of concentrations of the test chemical for 48 hours.
- Measure luciferase activity and cell viability.
- Determine the concentration at which the test chemical induces a significant increase in luciferase expression.
- 3. Human Cell Line Activation Test (h-CLAT) (OECD TG 442e):
- Principle: Measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation.

#### Procedure:

- Culture THP-1 cells and expose them to various concentrations of the test chemical for 24 hours.
- Stain the cells with fluorescently labeled antibodies against CD86 and CD54.
- Analyze the expression of the markers using flow cytometry.
- Determine the concentration at which the test chemical induces a significant upregulation of CD86 and/or CD54.

# Visualizations Signaling Pathways and Workflows





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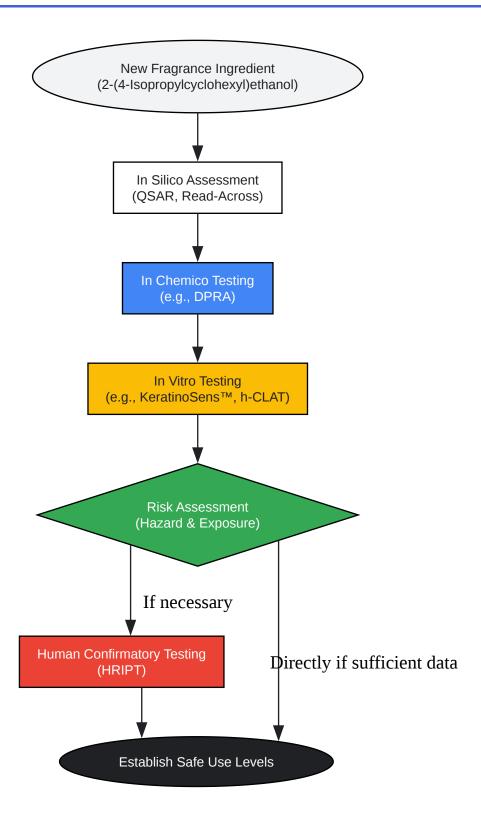
Caption: Olfactory Signal Transduction Pathway.



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Caption: Adverse Outcome Pathway for Skin Sensitization.





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